molecular formula C22H17ClFN3O4S B2609449 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1031619-34-7

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide

カタログ番号: B2609449
CAS番号: 1031619-34-7
分子量: 473.9
InChIキー: LLTIGHBPDOKFFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, primarily for the investigation of kinase signaling pathways. This benzothiadiazine-derived compound is structurally characterized by a 1,1-dioxido thiadiazine core, a motif known to confer potent biological activity. While specific clinical data is not available, its structural features are highly reminiscent of scaffolds designed to target ATP-binding sites in various protein kinases. Researchers utilize this compound as a key chemical tool to probe the function of specific kinases implicated in disease states, such as cancer and inflammatory disorders. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific kinase targets, thereby modulating downstream signaling cascades and enabling the study of cellular proliferation, apoptosis, and differentiation. The compound's research value is further amplified by its functional groups, including the 2-fluorophenyl and 4-methoxyphenylacetamide moieties, which are often engineered to optimize binding affinity and selectivity. It serves as a critical intermediate or final compound for hit-to-lead optimization campaigns and for developing structure-activity relationship (SAR) models in drug discovery programs. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S/c1-31-16-9-7-15(8-10-16)25-21(28)13-27-26-22(17-4-2-3-5-19(17)24)18-12-14(23)6-11-20(18)32(27,29)30/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTIGHBPDOKFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in pharmacological applications. Its unique structure incorporates a thiadiazine core and various functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The compound features:

  • A thiadiazine ring system, which is known for its diverse biological activities.
  • Substituents such as chlorine and fluorine , which can enhance biological interactions due to their electronegative properties.
  • An amide functional group that can participate in various biochemical reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

The compound exhibited an IC50 value significantly lower than conventional chemotherapeutics, indicating a strong antiproliferative effect. Notably, it was found to induce cell cycle arrest in the G2/M phase and promote apoptosis through oxidative stress pathways, activating proteins such as JNK and c-Jun .

Antibacterial Activity

The compound also displayed notable antibacterial properties against various human pathogenic bacteria. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .

Enzyme Inhibition

In addition to its anticancer and antibacterial activities, the compound has been shown to inhibit specific enzymes, including:

  • Tissue-nonspecific alkaline phosphatase (h-TNAP)
  • Intestinal alkaline phosphatase (h-IAP)

These inhibitory effects suggest potential applications in treating conditions associated with abnormal enzyme activity, such as certain cancers and metabolic disorders .

Study 1: Antiproliferative Effects

A study conducted on the MCF-7 cell line revealed that treatment with the compound led to a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and oxidative stress induction. The study concluded that this compound could be a viable candidate for further development in cancer therapeutics .

Study 2: Antibacterial Efficacy

In another investigation, the compound was tested against four strains of pathogenic bacteria. Results showed that it effectively inhibited bacterial growth at low concentrations, outperforming several standard antibiotics. This suggests its potential use in developing new antibacterial agents .

Data Summary

Activity Type Observed Effect Cell Line/Bacteria Tested IC50/Minimum Inhibitory Concentration
AnticancerInduces apoptosisMCF-7< 10 µM
AntibacterialInhibits growthE. coli, S. aureus5 µg/mL
Enzyme InhibitionInhibits h-TNAP and h-IAPN/ASignificant inhibition observed

類似化合物との比較

Structural Analogues with Benzo-Fused Heterocycles
Compound Name Core Structure Key Substituents Notable Properties
Target Compound Benzo[e][1,2,3]thiadiazine-1,1-dioxide 6-Cl, 4-(2-Fluorophenyl), N-(4-methoxyphenyl) acetamide High polarity (sulfonyl/acetamide); fluorophenyl enhances target affinity .
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide Imidazo[2,1-b][1,3]thiazole 6-(4-Chlorophenyl), N′-[(E)-4-methoxybenzylidene]acetohydrazide Hydrazide group increases hydrogen-bonding capacity; imidazothiazole core confers rigidity .
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide Benzo[e][1,2,3]thiadiazine-1,1-dioxide 6-Cl, 4-Phenyl, N-(3-methylthiophenyl) acetamide Methylthio group increases lipophilicity (logP ~3.2 vs. target’s ~2.8) but reduces solubility .

Key Comparisons :

  • Core Heterocycle : The benzo[e]thiadiazine dioxide core (target) offers sulfonyl-derived polarity and conformational flexibility, whereas imidazothiazole () provides rigidity but lacks sulfonyl stability .
  • Substituent Effects :
    • Fluorine vs. Chlorine at 4-Position : The 2-fluorophenyl group (target) may improve target selectivity over phenyl () due to fluorine’s electronegativity and smaller steric profile .
    • Acetamide vs. Hydrazide : The acetamide in the target compound is less prone to hydrolysis than the hydrazide in , enhancing metabolic stability .
Simpler Acetamide Derivatives
Compound Name Structure Key Features
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide with 2-Cl and N-(4-fluorophenyl) Intramolecular C–H···O interaction stabilizes crystal packing; serves as intermediate for complex derivatives .
N-[5-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole with nitro and methoxy groups Nitro group increases reactivity (electron-withdrawing); thioether linkage reduces oxidative stability vs. sulfonyl .

Key Comparisons :

  • Functional Groups : The target’s sulfonyl group offers superior oxidative stability compared to thioethers () or simple acetamides () .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like the thiadiazine core and acetamide side chain. Key steps include:

  • Chlorination/Fluorination : Use of chlorinating agents (e.g., POCl₃) and fluorinating reagents (e.g., Selectfluor) under inert conditions to introduce halogen substituents .
  • Coupling Reactions : Catalytic methods (e.g., Pd-mediated cross-coupling) to attach the 2-fluorophenyl and 4-methoxyphenyl groups .
  • Oxidation : Controlled oxidation with H₂O₂ or KMnO₄ to form the 1,1-dioxido moiety in the thiadiazine ring .
    Optimization Strategies :
  • Monitor reaction progress via HPLC or TLC to isolate intermediates.
  • Use column chromatography or recrystallization for purification.
  • Adjust solvent polarity (e.g., DMF for solubility vs. EtOAc for crystallization) to improve yield .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 488.0523) .
  • NMR Spectroscopy :
    • ¹H-NMR : Signals at δ 7.8–7.2 ppm (aromatic protons), δ 4.2 ppm (acetamide CH₂), and δ 3.8 ppm (methoxy group) .
    • ¹³C-NMR : Peaks at ~170 ppm (carbonyl) and 160–110 ppm (aromatic carbons) .
  • X-ray Crystallography : Resolves bond lengths and angles in the thiadiazine-dioxido ring system .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors structurally similar to known thiadiazine acetamide targets (e.g., acetylcholinesterase, kinase inhibitors) .
  • Assay Types :
    • In Vitro Enzymatic Assays : Use fluorogenic substrates to measure inhibition (e.g., IC₅₀ determination) .
    • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC values via broth microdilution) .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle (DMSO) to validate results .

Advanced Research Questions

Q. What computational approaches predict this compound’s reactivity and target interactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model electronic transitions (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the fluorophenyl moiety .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions .

Q. How can Structure-Activity Relationship (SAR) studies improve its pharmacological profile?

Methodological Answer:

  • Analog Design : Modify substituents systematically:
    • Replace 2-fluorophenyl with 4-cyanophenyl to enhance polarity.
    • Substitute 4-methoxyphenyl with pyridinyl for hydrogen-bonding .
  • Activity Testing : Compare IC₅₀ values against parent compound in enzyme assays.
  • Physicochemical Profiling : Measure logP (via shake-flask method) and solubility (UV-Vis spectroscopy) to correlate hydrophobicity with activity .

Q. What methodologies assess its pharmacokinetic (ADME) properties?

Methodological Answer:

  • Absorption : Caco-2 cell monolayer assay to predict intestinal permeability .
  • Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
  • Excretion : Radiolabeled compound (¹⁴C) tracking in rodent models .
  • Toxicity : Ames test for mutagenicity and hemolysis assay for erythrocyte compatibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。